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Cat. No.: B10831955 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

JH-Xvi-178 is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8)

and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6] These kinases are key components

of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2][7]

Dysregulation of CDK8 and its paralog CDK19 has been implicated in various cancers, making

them attractive therapeutic targets.[2] JH-Xvi-178 exhibits favorable pharmacokinetic

properties in mice, including low clearance and moderate oral bioavailability, supporting its use

in preclinical in vivo studies.[2][3]

These application notes provide detailed protocols for the dosage and administration of JH-
Xvi-178 in mouse models, based on currently available data.
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Target IC₅₀ (nM)

CDK8 1

CDK19 2

STK16 107

FLT3 (D835V) >1000

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of JH-Xvi-178

Cell Line Assay IC₅₀ (nM)

Jurkat Inhibition of pS727-STAT1

Not explicitly defined, but

inhibition observed at

concentrations of 1000 nM

Data sourced from

MedchemExpress.[1]

Table 3: Pharmacokinetic Parameters of JH-Xvi-178 in Mice

Parameter
Intravenous (IV)
Administration (2 mg/kg)

Oral (PO) Administration
(10 mg/kg)

Formulation
0.2 mg/mL solution in 5/95

DMSO/30% Captisol

1 mg/mL solution in 5/95

DMSO/30% Captisol

Data sourced from a 2021

study on the development of

JH-Xvi-178.[2]

Signaling Pathway
The following diagram illustrates the role of the CDK8/19-Mediator complex in gene

transcription and the inhibitory effect of JH-Xvi-178.
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Caption: JH-Xvi-178 inhibits CDK8/19, preventing transcription.

Experimental Protocols
Protocol 1: Preparation of JH-Xvi-178 for In Vivo Administration

This protocol describes the preparation of JH-Xvi-178 for both intravenous and oral

administration in mice based on published formulation data.[2]

Materials:

JH-Xvi-178 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Captisol®, 30% (w/v) in sterile water
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Sterile, pyrogen-free microcentrifuge tubes

Sterile, pyrogen-free syringes and needles

Procedure for Intravenous (IV) Formulation (0.2 mg/mL):

Aseptically weigh the required amount of JH-Xvi-178 powder.

Prepare a stock solution by dissolving JH-Xvi-178 in 100% DMSO. For example, to prepare

a 4 mg/mL stock, dissolve 4 mg of JH-Xvi-178 in 1 mL of DMSO. Ensure complete

dissolution, which may be aided by gentle warming or sonication.

In a sterile tube, add 5 µL of the 4 mg/mL JH-Xvi-178 stock solution for every 95 µL of 30%

Captisol® solution.

Vortex briefly to ensure a homogenous solution. The final concentration will be 0.2 mg/mL

JH-Xvi-178 in 5% DMSO and 28.5% Captisol®.

Visually inspect the solution for any precipitation before administration.

Procedure for Oral (PO) Formulation (1 mg/mL):

Aseptically weigh the required amount of JH-Xvi-178 powder.

Prepare a stock solution by dissolving JH-Xvi-178 in 100% DMSO. For example, to prepare

a 20 mg/mL stock, dissolve 20 mg of JH-Xvi-178 in 1 mL of DMSO.

In a sterile tube, add 5 µL of the 20 mg/mL JH-Xvi-178 stock solution for every 95 µL of 30%

Captisol® solution.

Vortex briefly to ensure a homogenous solution. The final concentration will be 1 mg/mL JH-
Xvi-178 in 5% DMSO and 28.5% Captisol®.

Visually inspect the solution for any precipitation before administration.

Protocol 2: Administration of JH-Xvi-178 to Mice
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This protocol outlines the general procedure for administering JH-Xvi-178 to mice. All animal

procedures should be performed in accordance with institutional and national guidelines for the

care and use of laboratory animals.

Materials:

Prepared JH-Xvi-178 formulation (from Protocol 1)

Appropriately sized mice (e.g., C57BL/6, BALB/c)

Animal scale

For IV administration: Insulin syringes (e.g., 29-31 gauge)

For PO administration: Oral gavage needles (e.g., 20-22 gauge, straight or curved)

Appropriate animal restraint device

Procedure:

Animal Preparation:

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

Weigh each mouse on the day of dosing to accurately calculate the required volume of the

drug solution.

Dosage Calculation:

IV Administration (Example dose: 2 mg/kg):

Volume (mL) = (Weight of mouse in kg × 2 mg/kg) / 0.2 mg/mL

PO Administration (Example dose: 10 mg/kg):

Volume (mL) = (Weight of mouse in kg × 10 mg/kg) / 1 mg/mL

Administration:
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Intravenous (IV) Injection (Tail Vein):

Properly restrain the mouse, for example, in a rodent restrainer.

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

Disinfect the injection site with an alcohol wipe.

Carefully insert the needle into one of the lateral tail veins and slowly inject the

calculated volume.

Observe for any signs of extravasation (swelling at the injection site).

Oral (PO) Gavage:

Properly restrain the mouse.

Gently insert the gavage needle into the esophagus and down into the stomach.

Slowly administer the calculated volume.

Carefully remove the gavage needle.

Post-Administration Monitoring:

Monitor the animals for any adverse reactions immediately after dosing and at regular

intervals thereafter.

Provide access to food and water ad libitum.

Experimental Workflow
The following diagram provides a general workflow for an in vivo mouse study investigating the

efficacy of JH-Xvi-178.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10831955?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment Phase

Endpoint Analysis

Animal Acclimation

Group Allocation
(Vehicle, JH-Xvi-178)

Tumor Implantation
(if applicable)

JH-Xvi-178 Administration
(IV or PO)

Daily Monitoring
(Weight, Health)

Tumor Measurement
(if applicable)

Repeat as per schedule

Tissue/Tumor Collection

Pharmacokinetic Analysis Pharmacodynamic Analysis
(e.g., pSTAT1) Histological Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10831955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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